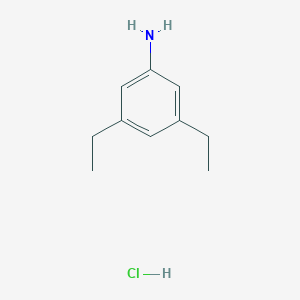

![molecular formula C19H25NO3 B2963804 N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 620544-76-5](/img/structure/B2963804.png)

N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves a cycloaddition reaction . Triethylamine promotes the reaction of phenacylmalononitriles with o-hydroxychalcones in ethanol at room temperature. This yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity. Additionally, a similar reaction with phenacylmalononitriles and chalcone o-enolates in ethanol produces functionalized 2-oxabicyclo[2.2.1]heptane derivatives .

Molecular Structure Analysis

The molecular formula of N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is C15H27NO . Its structure includes the bicyclo[2.2.1]heptane core, the ethoxyphenyl group, and the amide functionality .

Applications De Recherche Scientifique

Research on Neurotransmitter Receptors

N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been studied in relation to its effects on neurotransmitter receptors, particularly serotonin receptors. Craven, Grahame-Smith, and Newberry (1994) investigated the compound's effects on serotonin-containing neurons, finding that it can influence the firing of these neurons by interacting with serotonin receptors (Craven, Grahame-Smith, & Newberry, 1994).

PET Radioligand Studies

The compound has also been used in positron-emission tomography (PET) studies as a radioligand for imaging 5-hydroxytryptamine(1A) (5-HT(1A)) receptors in the brain. Gunn, Lammertsma, and Grasby (2000) conducted quantitative analysis of PET studies using this compound, allowing for in-depth assessment of serotonin receptors in living brains (Gunn, Lammertsma, & Grasby, 2000).

Polymer Research

In polymer science, the compound's structure has been involved in the formation of crosslinked polymers. Gehrmann and Vogt (1981) demonstrated its transformation in situ into a crosslinked polymer with potential applications in pharmacologically active polymers (Gehrmann & Vogt, 1981).

Crystallographic Studies

The compound has been used in crystallographic studies to understand molecular interactions and conformations. Cai, Fang, Zeng, and Zhao (2005) reported on the crystal structure of a closely related compound, providing insights into molecular interactions at the atomic level (Cai, Fang, Zeng, & Zhao, 2005).

Pharmacological Profile

The pharmacological profile of this compound and similar derivatives has been a subject of extensive research. Forster et al. (1995) explored its binding affinity and selectivity to 5-HT1A receptors, providing a detailed understanding of its potential therapeutic applications (Forster et al., 1995).

Hypotensive and Bradycardiac Activities

Ranise et al. (1982) investigated the hypotensive and bradycardiac activities of similar compounds, indicating their potential use in cardiovascular medicine (Ranise et al., 1982).

Nanofiltration Membrane Development

In environmental science, the compound has been used in the development of nanofiltration membranes. Mo et al. (2012) studied the effect of carboxyl group density on organic fouling, using derivatives of this compound for improved antifouling properties in water treatment applications (Mo et al., 2012).

Analgesic Agents Development

Epstein et al. (1981) synthesized a series of compounds structurally related to this compound, exploring their potential as nonnarcotic analgesic agents (Epstein et al., 1981).

Fluorescence Quenching Studies

Patil et al. (2012) conducted fluorescence quenching studies of a similar carboxamide compound, offering insights into its interactions in different solvents, which is valuable for understanding its behavior in biological systems (Patil et al., 2012).

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-5-23-14-9-7-6-8-13(14)20-16(22)19-11-10-18(4,15(21)12-19)17(19,2)3/h6-9H,5,10-12H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCHIEMHEMRJDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2963725.png)

![2-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2963727.png)

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2963730.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)

![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)

![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)